molecular formula C7H5Cl2FO B1304679 2,4-Dichloro-5-fluorobenzyl alcohol CAS No. 219765-56-7

2,4-Dichloro-5-fluorobenzyl alcohol

Cat. No.: B1304679
CAS No.: 219765-56-7
M. Wt: 195.01 g/mol
InChI Key: JSYAJRDFLAMNMF-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzyl alcohol is an organic compound with the molecular formula C(_7)H(_5)Cl(_2)FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a hydroxymethyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes:

    Starting Material: Benzyl alcohol.

    Fluorination: The fluorine atom is introduced at the 5 position using reagents such as potassium fluoride (KF) or other fluorinating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluorobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, although this is less common.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: 2,4-Dichloro-5-fluorobenzaldehyde or 2,4-Dichloro-5-fluorobenzoic acid.

    Reduction: Benzyl alcohol derivatives with fewer halogen atoms.

    Substitution: Compounds with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2,4-Dichloro-5-fluorobenzyl alcohol is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-fluorobenzyl alcohol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity towards certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2,4-Difluorobenzyl alcohol: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties and applications.

    5-Fluoro-2-chlorobenzyl alcohol: A positional isomer with different substitution patterns on the benzene ring.

Uniqueness

2,4-Dichloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of chlorine and fluorine atoms, which can influence its chemical reactivity and biological interactions. This unique structure makes it valuable for targeted research applications where specific halogen interactions are desired.

Properties

IUPAC Name

(2,4-dichloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAJRDFLAMNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378842
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219765-56-7
Record name 2,4-Dichloro-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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